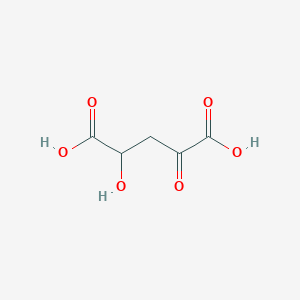

2-Hydroxy-4-oxopentanedioic acid

概述

描述

4-Hydroxy-2-oxoglutaric acid is an oxo dicarboxylic acid comprising glutaric acid with oxo- and hydroxy substituents at the 2- and 4-positions, respectively . It is a key metabolite involved in various biochemical pathways, including the regulation of arginine metabolism and the biosynthesis of polyamines .

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-oxoglutaric acid can be synthesized through the aldol condensation of two molecules of pyruvate . This reaction typically involves the use of a base catalyst under controlled temperature conditions to facilitate the formation of the desired product.

Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the aldol condensation reaction, possibly using biocatalysts or engineered microbial systems to enhance yield and purity .

化学反应分析

Aldol Condensation Reactions

This compound is synthesized via aldol condensation reactions under controlled conditions. Recent advances demonstrate its formation through cross-aldol condensation of pyruvic acid and glyoxylic acid derivatives:

- Reaction:

Pyruvic acid + Glyoxylic acid → 2-Hydroxy-4-oxopentanedioic acid - Conditions:

Intermediate Formation:

During the synthesis of methanetriacetic acid (MTA), this compound derivatives (e.g., 3-(carboxymethyl)-2-hydroxy-4-oxopentanedioic acid) form via aldol condensation. Subsequent hydrodeoxygenation with Pd/TiO₂ and MoOₓ catalysts produces MTA .

Enzymatic Cleavage Reactions

This compound undergoes retro-aldol cleavage catalyzed by specific enzymes, producing smaller metabolites:

Key Enzymes and Products

Mechanistic Insights:

- KHG/KDPG aldolase cleaves the compound via a Schiff-base mechanism, common in class I aldolases .

- 4-Oxalocrotonate decarboxylase involves Mg²⁺-dependent decarboxylation, critical in aromatic hydrocarbon degradation pathways .

Hydrodeoxygenation and Reduction

Industrial applications leverage hydrodeoxygenation to convert intermediates into valuable products:

- Reaction:

3-(Carboxymethyl)-2-hydroxy-4-oxopentanedioic acid → Methanetriacetic acid (MTA) - Conditions:

- Efficiency:

Oxidation

- Reagents: Hydrogen peroxide, potassium permanganate.

- Products: Oxalic acid, CO₂, or other oxidized derivatives.

Substitution

- Nucleophiles: Amines, alcohols under acidic/basic conditions.

- Products: Amino acid derivatives (e.g., via transamination) .

Tricarboxylic Acid (TCA) Cycle

- Role: Intermediate in glutamate metabolism and energy production .

- Enzymatic Reaction:

Aspartate aminotransferase

L-Aspartate + 2-Oxoglutarate → Oxaloacetate + L-Glutamate .

Aromatic Compound Degradation

- Meta-cleavage pathway:

This compound → Acetaldehyde + Pyruvate (via 4-hydroxy-2-oxovalerate aldolase) .

Catalyst Systems

Comparative Reaction Table

科学研究应用

Biochemical Role

2-Hydroxy-4-oxopentanedioic acid is a derivative of 2-oxoglutarate and plays a crucial role in metabolic pathways. It is involved in:

- Amino Acid Metabolism : It participates in the metabolism of amino acids, particularly in the conversion of glutamate to α-ketoglutarate, which is essential for energy production and nitrogen metabolism .

- Krebs Cycle : As an intermediate in the Krebs cycle, it contributes to cellular respiration and energy production .

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in several medical conditions:

- Primary Hyperoxaluria : It has been studied for its potential to reduce oxalate levels in patients suffering from this genetic disorder, which can lead to kidney stones and renal failure .

- Neurodegenerative Disorders : The compound has shown promise in preclinical studies for neuroprotective effects, potentially aiding conditions such as Alzheimer's disease by reducing oxidative stress and apoptosis in neuronal cells .

Biomarker Development

Due to its metabolic significance, this compound has been proposed as a biomarker for dietary intake and metabolic disorders. Its levels can reflect the consumption of specific foods or the presence of metabolic dysfunctions .

Synthesis of Fine Chemicals

The compound is utilized in the synthesis of various fine chemicals due to its chiral nature. It serves as a precursor for:

- Chiral Building Blocks : These are essential in pharmaceutical synthesis, particularly for creating drugs with specific stereochemical configurations .

Biocatalysis

Recent studies have explored the use of biocatalysts to synthesize this compound efficiently. This method offers an environmentally friendly alternative to traditional chemical synthesis routes, reducing waste and energy consumption .

Table 1: Summary of Research Findings on this compound

作用机制

The mechanism of action of 4-hydroxy-2-oxoglutaric acid involves its role as a substrate for specific enzymes, such as 4-hydroxy-2-oxoglutarate aldolase. This enzyme catalyzes the cleavage of 4-hydroxy-2-oxoglutaric acid to pyruvate and glyoxylate . The compound also acts as a competitive inhibitor of the α-ketoglutarate dehydrogenase complex, impacting various metabolic pathways .

相似化合物的比较

4-Hydroxy-4-methyl-2-oxoglutaric acid (Parapyruvate): Similar in structure but with a methyl group at the 4-position.

α-Ketoglutarate: A key intermediate in the tricarboxylic acid cycle, structurally similar but lacks the hydroxy group.

Uniqueness: 4-Hydroxy-2-oxoglutaric acid is unique due to its dual role in metabolic pathways and its ability to act as both a substrate and an inhibitor for different enzymes. This dual functionality makes it a valuable compound for research in various scientific fields .

生物活性

Introduction

2-Hydroxy-4-oxopentanedioic acid, also known as 4-hydroxy-2-oxoglutaric acid, is a dicarboxylic acid that plays significant roles in various metabolic pathways across different organisms. This compound is involved in amino acid metabolism and has implications in several biological processes, including energy production and neurotransmission. This article explores the biological activity of this compound, its biochemical roles, and its relevance in health and disease.

- Chemical Formula : CHO

- Molecular Weight : 162.1 g/mol

- Classification : Gamma-keto acids and derivatives

Metabolic Pathways

This compound is primarily involved in the following metabolic pathways:

- Krebs Cycle : It acts as an intermediate in the citric acid cycle (TCA cycle), facilitating energy production through oxidative phosphorylation.

- Amino Acid Metabolism : It participates in transamination reactions, where it acts as a substrate for enzymes such as aspartate aminotransferase, contributing to the synthesis and degradation of amino acids.

Enzymatic Reactions

| Enzyme | Reaction |

|---|---|

| Aspartate Aminotransferase | L-aspartate + 2-oxoglutarate → oxaloacetate + L-glutamate |

| KHG/KDPG Aldolase | 4-hydroxy-2-oxoglutarate → pyruvate + glyoxylate |

These enzymatic reactions highlight the compound's role in nitrogen metabolism and its contribution to cellular energy homeostasis.

Neurotransmission

Research indicates that this compound may influence neurotransmitter systems due to its structural similarity to glutamate, a key neurotransmitter in the brain. This resemblance suggests potential interactions with glutamate receptors, which could affect synaptic transmission and plasticity .

Implications in Disease

- Metabolic Disorders : Elevated levels of 4-hydroxy-2-oxoglutaric acid have been associated with metabolic disorders such as hyperornithinemia with gyrate atrophy, which affects amino acid metabolism and can lead to vision impairment .

- Cancer Metabolism : The compound has been implicated in cancer biology, particularly in tumors with mutations in isocitrate dehydrogenase (IDH). These mutations lead to increased production of 2-hydroxyglutarate, which can inhibit alpha-ketoglutarate-dependent dioxygenases, affecting cellular differentiation and proliferation .

- Oxidative Stress : Increased levels of 2-hydroxyglutarate are linked to oxidative stress conditions, impacting neuronal health and contributing to neurodegenerative diseases .

Study on Metabolic Changes Post-Injury

A study investigating metabolic changes following traumatic brain injury (TBI) reported significant increases in serum levels of 2-hydroxyglutarate. This increase was associated with oxidative stress and altered neurotransmission, suggesting that monitoring this metabolite could provide insights into TBI outcomes .

Cancer Research Insights

In cancer research, particularly involving gliomas with IDH mutations, elevated levels of 2-hydroxyglutarate were found to correlate with tumor aggressiveness and poorer patient outcomes. The study suggested that targeting metabolic pathways involving this compound could enhance therapeutic responses .

属性

IUPAC Name |

2-hydroxy-4-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSKVKPSMAHCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862580 | |

| Record name | 2-Hydroxy-4-oxopentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy-2-oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1187-99-1 | |

| Record name | 4-Hydroxy-2-oxoglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-4-hydroxyglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is IHOG utilized in the synthesis of Monatin?

A: IHOG serves as a crucial intermediate in the chemo-enzymatic synthesis of (2R,4R)-monatin, a high-intensity sweetener. [] The process involves a combination of enzymatic and chemical reactions. Initially, L-tryptophan is converted to IHOG using L-amino acid deaminase and an aldolase enzyme with pyruvic acid. [] A specific R-specific aldolase from the bacteria Shingomonas sp. can be used to selectively produce the (R)-IHOG enantiomer. [] Subsequent chemical reactions convert (R)-IHOG to the desired (2R,4R)-monatin. [] This method highlights the potential of combining enzymatic and chemical approaches for the efficient production of valuable compounds like monatin.

Q2: Are there any alternative methods for producing IHOG?

A: Yes, apart from its biological role, IHOG can be synthesized chemically. A patented method describes the preparation of optically active IHOG from readily available starting materials, indolpyruvic acid, and pyruvic acid (or oxalacetic acid). [] This method utilizes a novel aldolase enzyme to catalyze the reaction and achieve high optical purity of the desired IHOG enantiomer. [] This alternative synthetic route provides a valuable tool for research and potential industrial applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。